Paeoniflorin (CAS 23180-57-6) is a highly water-soluble, pinane-skeleton monoterpene glycoside and the principal bioactive marker compound isolated from Paeonia lactiflora. In industrial and scientific procurement, it serves as a critical analytical standard, a starting material for semi-synthetic derivatives, and a primary active pharmaceutical ingredient (API) for neuroprotective and anti-inflammatory research. Its high polarity, specific stereochemistry, and susceptibility to alkaline hydrolysis make high-purity procurement essential for reproducible pharmacokinetic and formulation studies [1].
Substituting high-purity Paeoniflorin with crude Total Glucosides of Peony (TGP) or closely related isomeric analogs like Albiflorin introduces severe experimental variability. Albiflorin and Paeoniflorin exhibit divergent pharmacokinetic behaviors, distinct CYP450 induction profiles, and different affinities for intestinal efflux transporters [1]. Furthermore, crude TGP contains fluctuating ratios of benzoylpaeoniflorin and oxypaeoniflorin, which possess significantly different lipophilicity and membrane permeability. For precise formulation development, receptor-binding assays, or metabolic tracking, the use of unstandardized mixtures or structurally similar analogs completely confounds the quantitative measurement of absorption and target engagement.
In Caco-2 and MDCK-MDR1 cell monolayer models, Paeoniflorin exhibits low membrane permeability with apparent permeability coefficients (Papp) in the 10^-7 cm/s range, and an efflux ratio greater than 2. In contrast, its lipophilic analog Benzoylpaeoniflorin demonstrates significantly higher permeability [1].
| Evidence Dimension | Apparent Permeability (Papp) and Efflux Ratio |
| Target Compound Data | Papp ~ 10^-7 cm/s, Efflux Ratio > 2 (P-gp substrate) |
| Comparator Or Baseline | Benzoylpaeoniflorin: Higher apparent permeability (closer to lipophilic controls) |
| Quantified Difference | Paeoniflorin has significantly lower passive diffusion and higher active efflux compared to its benzoylated analog. |
| Conditions | Caco-2 and MDCK-MDR1 bidirectional transport assays |
Procurement for oral drug delivery research must specifically account for Paeoniflorin's efflux liability, necessitating permeation enhancers or nanoparticle encapsulation.
When evaluated in human hepatoma HepG2 cells, the isomer Albiflorin demonstrated a significantly stronger induction of CYP3A4 and CYP2D6 mRNA and protein expression compared to Paeoniflorin [1].
| Evidence Dimension | CYP3A4 and CYP2D6 mRNA expression regulation |
| Target Compound Data | Weaker induction of CYP3A4 and CYP2D6 |
| Comparator Or Baseline | Albiflorin: Stronger induction of CYP3A4 and CYP2D6 mRNA/protein |
| Quantified Difference | Paeoniflorin exhibits a substantially lower liability for CYP-mediated induction than its co-extracted isomer. |
| Conditions | In vitro evaluation in human hepatoma HepG2 cells |
Selecting Paeoniflorin over Albiflorin is critical for pharmacological studies aiming to minimize the risk of complex drug-drug interactions in co-administration models.
Paeoniflorin maintains structural stability and optimal oil-water partition coefficients in acidic environments (pH 2.0–5.0). However, under alkaline conditions (e.g., pH > 7.0) or in the presence of specific microbiota enzymes, it undergoes rapid degradation and conversion [1].
| Evidence Dimension | Chemical stability and oil-water partition coefficient |
| Target Compound Data | Stable and optimal partitioning at pH 2.0–5.0 |
| Comparator Or Baseline | Baseline: Rapid degradation at pH > 7.0 |
| Quantified Difference | Sharp decrease in stability and solubility metrics as pH shifts from acidic to alkaline. |
| Conditions | Aqueous buffer solutions across varying pH gradients |
Buyers must ensure that extraction, purification, and formulation workflows strictly maintain acidic to neutral pH to prevent the catastrophic loss of the active compound.
Due to its low Caco-2 permeability and P-gp efflux liability, Paeoniflorin is the precise candidate for validating PLGA nanoparticles, liposomes, or microemulsions designed to enhance the oral bioavailability of highly water-soluble, poorly permeable monoterpene glycosides [1].
As the primary quantitative marker with lower CYP450 induction liability compared to Albiflorin, high-purity Paeoniflorin is required as an analytical standard to calibrate the safety and drug-drug interaction risks of Total Glucosides of Peony (TGP) batches [2].
Because Paeoniflorin is stable under controlled acidic conditions but possesses multiple modifiable hydroxyl groups, it serves as the ideal starting precursor for synthesizing highly permeable derivatives like tetraacetylpaeoniflorin or benzoylpaeoniflorin [3].
Irritant